alpha-tert-Butylpyrimidine-5-methanol
Overview
Description
Alpha-tert-Butylpyrimidine-5-methanol is a chemical compound with the molecular formula C9H14N2O It contains a pyrimidine ring substituted with a tert-butyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-tert-Butylpyrimidine-5-methanol typically involves the reaction of pyrimidine derivatives with tert-butyl and hydroxymethyl substituents. One common method involves the alkylation of pyrimidine with tert-butyl halides followed by hydroxymethylation using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-tert-Butylpyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Alpha-tert-Butylpyrimidine-5-methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-tert-Butylpyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
- Alpha-tert-Butylpyrimidine-5-amine
- Alpha-tert-Butylpyrimidine-5-carboxylic acid
- Alpha-tert-Butylpyrimidine-5-ethanol
Comparison: Alpha-tert-Butylpyrimidine-5-methanol is unique due to the presence of both a tert-butyl group and a hydroxymethyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. For instance, the hydroxymethyl group provides additional reactivity compared to the amine or carboxylic acid derivatives .
Properties
IUPAC Name |
2,2-dimethyl-1-pyrimidin-5-ylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6,8,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNYXXJVDNKXQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CN=CN=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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